1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid
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Overview
Description
1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid is a complex organic compound that features a cyclopropane ring, a thiazole ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid typically involves multiple steps. One common route starts with the preparation of the thiazole ring, which is then functionalized with a dichlorophenyl group. The cyclopropane ring is introduced through a cyclopropanation reaction. The final step involves the acylation of the thiazole derivative with the cyclopropane carboxylic acid .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[4][4].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-1-cyclopropanecarbonitrile: Shares the dichlorophenyl and cyclopropane moieties but lacks the thiazole ring.
2-(2,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid: Contains the thiazole and dichlorophenyl groups but lacks the cyclopropane ring.
Uniqueness
1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring, a thiazole ring, and a dichlorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
1-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3S/c16-8-1-2-10(11(17)5-8)13-18-9(7-23-13)6-12(20)19-15(3-4-15)14(21)22/h1-2,5,7H,3-4,6H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVSIURBIIAFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CC2=CSC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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